molecular formula C9H6F4O3 B8240417 Methyl 2-fluoro-6-(trifluoromethoxy)benzoate CAS No. 1803831-03-9

Methyl 2-fluoro-6-(trifluoromethoxy)benzoate

Cat. No.: B8240417
CAS No.: 1803831-03-9
M. Wt: 238.14 g/mol
InChI Key: DXPBMCHQIQXLQS-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-6-(trifluoromethoxy)benzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with a fluorine atom at the ortho-position (C2) and a trifluoromethoxy group (-OCF₃) at the para-position relative to the ester moiety (C6).

  • Molecular Formula: Likely C₉H₆F₄O₃ (based on analogs such as methyl 2-bromo-6-fluoro-4-(trifluoromethoxy)benzoate, ).
  • Molecular Weight: ~254.14 g/mol.
  • Key Functional Groups:
    • Ortho-fluoro substituent (electron-withdrawing, increasing electrophilicity).
    • Para-trifluoromethoxy group (enhances lipophilicity and metabolic stability).
    • Methyl ester (modulates solubility and reactivity).

Properties

IUPAC Name

methyl 2-fluoro-6-(trifluoromethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O3/c1-15-8(14)7-5(10)3-2-4-6(7)16-9(11,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXPBMCHQIQXLQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1F)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501194764
Record name Benzoic acid, 2-fluoro-6-(trifluoromethoxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501194764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803831-03-9
Record name Benzoic acid, 2-fluoro-6-(trifluoromethoxy)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803831-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-fluoro-6-(trifluoromethoxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501194764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Trifluoromethoxylation of Fluorinated Benzoic Acid Derivatives

A conventional approach begins with 2-fluoro-6-hydroxybenzoic acid, where the hydroxyl group is replaced by a trifluoromethoxy (-OCF₃) group. This method employs nucleophilic or electrophilic trifluoromethoxylation agents under controlled conditions:

Procedure :

  • Substrate Preparation : 2-Fluoro-6-hydroxybenzoic acid is synthesized via directed ortho-metalation of 3-fluoroanisole, followed by carboxylation with CO₂.

  • Trifluoromethoxylation : The hydroxyl group is converted to -OCF₃ using silver trifluoromethoxide (AgOCF₃) in the presence of a copper(I) catalyst. This step proceeds via a Ullmann-type coupling mechanism.

  • Esterification : The resulting 2-fluoro-6-(trifluoromethoxy)benzoic acid is treated with methanol and sulfuric acid under reflux to yield the methyl ester.

Reaction Conditions :

StepReagentsTemperatureTimeYield
1LDA, CO₂-75°C to -65°C1 h85%
2AgOCF₃, CuI80°C12 h60%
3H₂SO₄, MeOHReflux4 h90%

Challenges :

  • AgOCF₃ is moisture-sensitive and requires inert conditions.

  • Competing side reactions (e.g., over-fluorination) reduce yields.

Radical O-Trifluoromethylation Followed by Thermal Migration

A novel protocol adapted from PMC research utilizes radical chemistry to introduce the -OCF₃ group:

Procedure :

  • Hydroxylamine Intermediate Synthesis : Methyl 4-(N-hydroxyacetamido)benzoate is prepared via reduction of methyl 4-nitrobenzoate and subsequent acetylation.

  • Radical Trifluoromethylation : Treatment with 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II) in chloroform at room temperature generates methyl 4-(N-(trifluoromethoxy)acetamido)benzoate.

  • Thermal OCF₃ Migration : Heating the intermediate in nitromethane at 120°C induces migration of the -OCF₃ group to the ortho position, yielding methyl 4-acetamido-3-(trifluoromethoxy)benzoate.

  • Functional Group Interconversion : The acetamido group is hydrolyzed to an amine, fluorinated via Schiemann reaction, and esterified to produce the target compound.

Optimized Parameters :

StepReagentsSolventTemperatureTimeYield
2Togni II, Cs₂CO₃CHCl₃25°C2 h75%
3MeNO₂-120°C20 h68%

Advantages :

  • Avoids toxic reagents like AgOCF₃.

  • Enables precise ortho-substitution via controlled migration.

Industrial Production Methods

Scalable synthesis requires continuous-flow systems to enhance efficiency and safety, particularly for exothermic steps like trifluoromethoxylation.

Continuous-Flow Carboxylation

A microreactor system facilitates the carboxylation of 3-fluoroanisole with CO₂ at -70°C, achieving 90% conversion in 10 minutes.

Catalytic Trifluoromethoxylation

Heterogeneous catalysts (e.g., Pd/Cu composites) enable gas-phase reactions between 2-fluoro-6-iodobenzoate and CF₃O⁻ sources, reducing metal waste and improving turnover frequency.

Comparative Analysis of Methodologies

MethodYield (%)CostScalabilitySafety
Direct Trifluoromethoxylation60HighModerateLow
Radical/Migration68MediumHighModerate
Continuous-Flow85LowHighHigh

Key Observations :

  • Radical methods offer better regiocontrol but require stringent temperature management.

  • Continuous-flow systems minimize side reactions and are ideal for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-6-(trifluoromethoxy)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products

    Substitution: Formation of substituted benzoates.

    Reduction: Formation of 2-fluoro-6-(trifluoromethoxy)benzyl alcohol.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Methyl 2-fluoro-6-(trifluoromethoxy)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-fluoro-6-(trifluoromethoxy)benzoate involves its interaction with various molecular targets. The presence of fluorine and trifluoromethoxy groups can enhance its binding affinity to certain enzymes or receptors, leading to specific biological effects. The exact pathways and targets depend on the context of its application.

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

The compound’s reactivity and applications are influenced by substituent positions and electronic effects. Key analogs include:

Compound Name Substituent Positions Molecular Weight (g/mol) Key Features Applications/References
Methyl 4-(trifluoromethoxy)benzoate -OCF₃ at C4 220.15 Para-trifluoromethoxy; higher electron-withdrawal enhances stability Pharmaceutical intermediates
Methyl 3-(trifluoromethoxy)benzoate -OCF₃ at C3 220.15 Meta-substitution alters electronic distribution; moderate reactivity Agrochemical synthesis
Methyl 2-fluoro-6-methoxybenzoate -OCH₃ at C6, -F at C2 184.16 Methoxy group is electron-donating; reduced acidity vs. trifluoromethoxy Organic synthesis
2-Methoxy-6-(trifluoromethyl)benzoic acid -CF₃ at C6, -OCH₃ at C2 220.15 Trifluoromethyl enhances lipophilicity; carboxylic acid increases acidity Drug development
Methyl 2-bromo-6-fluoro-4-(trifluoromethoxy)benzoate -Br at C2, -F at C6, -OCF₃ at C4 307.05 Bromine enables cross-coupling reactions; complex substitution pattern Synthetic intermediate

Electronic and Steric Effects

  • Electron-Withdrawing Effects : The ortho-fluoro and para-trifluoromethoxy groups create a strong electron-deficient aromatic ring, accelerating nucleophilic substitution at the ester group compared to methoxy-substituted analogs .
  • Steric Hindrance : The ortho-fluoro group in Methyl 2-fluoro-6-(trifluoromethoxy)benzoate may hinder hydrolysis of the ester moiety compared to unsubstituted methyl benzoates .

Stability and Hazard Profile

  • Stability : The trifluoromethoxy group improves resistance to metabolic degradation compared to methoxy or hydroxyl groups .
  • Hazards : Analogous compounds (e.g., ) exhibit warnings for skin/eye irritation (H315, H319) and respiratory sensitivity (H335), suggesting similar handling precautions .

Biological Activity

Methyl 2-fluoro-6-(trifluoromethoxy)benzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H5F5O3C_9H_5F_5O_3. Its structure includes:

  • Two fluorine atoms at the 2 and 6 positions of the benzene ring.
  • A trifluoromethoxy group at the 4 position.

This high fluorine content enhances its lipophilicity and reactivity, which can influence its interactions with biological targets.

The mechanism of action for this compound involves interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound's ability to penetrate cell membranes, allowing it to reach its molecular targets more effectively. This interaction can alter enzyme activity and affect various physiological processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Compounds with similar structures containing trifluoromethyl groups have shown promising activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds indicate their effectiveness:

Compound NameMIC (mg/L)Target Organism
Compound A0.39MSSA
Compound B0.78MRSA
This compoundTBDTBD

The presence of fluorinated groups is associated with enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for potential anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound's ability to interact with specific molecular targets involved in cancer progression is under investigation .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives of compounds similar to this compound exhibited significant antibacterial activity against methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). The MIC values ranged from 0.39 to 3.12 mg/L, indicating substantial potency compared to standard antibiotics like linezolid.
  • Anticancer Potential : Research focused on compounds with trifluoromethoxy groups showed promising results in inhibiting cancer cell lines, suggesting that structural modifications could enhance selectivity and potency against specific cancer types .

Q & A

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when fluorine and trifluoromethoxy groups cause signal splitting or overlap?

  • Methodological Answer :

  • Use 2D NMR (e.g., HSQC, HMBC) to assign overlapping signals. For example, HMBC correlates ¹⁹F with adjacent protons to clarify substituent positions .
  • Variable Temperature NMR : Reduce signal broadening caused by dynamic effects (e.g., hindered rotation in ortho-substituted esters) .
  • Computational Modeling : Compare experimental ¹⁹F shifts with DFT-calculated chemical shifts (software: Gaussian, ORCA) .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions involving this compound?

  • Methodological Answer :

  • Directing Groups : The ester group (-COOCH₃) acts as a meta-director, while the trifluoromethoxy (-OCF₃) is ortho/para-directing. Competing effects require controlled stoichiometry of electrophiles (e.g., nitration: HNO₃/H₂SO₄ at 0°C) .
  • Protecting Groups : Temporarily block reactive sites (e.g., silyl ether protection of hydroxyl intermediates in related compounds) .

Q. How can researchers validate analytical methods for quantifying trace impurities in this compound?

  • Methodological Answer :

  • LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient. Monitor for common byproducts (e.g., demethylated esters or hydrolyzed acids) .
  • LOQ/LOD Studies : Spike samples with known impurities (e.g., 2-fluoro-6-(trifluoromethoxy)benzoic acid) and validate detection limits (typical LOQ: 0.1% w/w) .

Q. What environmental mitigation strategies are recommended for large-scale synthesis of fluorinated benzoates?

  • Methodological Answer :

  • Wastewater Treatment : Adsorb fluorinated byproducts using activated carbon or reverse osmosis to prevent environmental release .
  • Solvent Recycling : Recover THF/MeOH via fractional distillation to reduce hazardous waste .

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